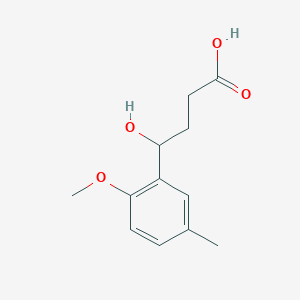

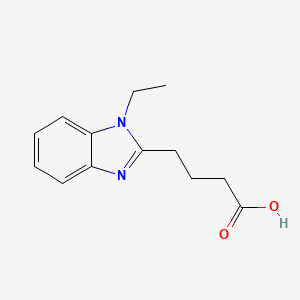

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

Overview

Description

Synthesis Analysis

While specific synthesis methods for “1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol” were not found, related compounds have been synthesized through polycondensation reactions . For instance, a nitrile-based polydimethylsiloxane-polyimide copolymer was prepared through a reaction by polycondensation of oxydiphthalic anhydride along with a blend of diamine .Scientific Research Applications

DNA Binding and Cellular Applications

Compounds within the bis-benzimidazole family, including Hoechst 33258, have been extensively studied for their ability to bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic is utilized in fluorescent DNA staining, crucial for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content in plant cell biology. Additionally, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, highlighting their role in rational drug design and as models for DNA sequence recognition studies (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

Benzothiazole derivatives have been identified for their antioxidant and anti-inflammatory potential. Synthesized benzofused thiazole derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, emphasizing the exploration of these compounds as alternative agents for these applications. Such research underscores the importance of benzofused thiazoles in developing new therapeutic agents with enhanced biological activities (Raut et al., 2020).

Pharmacological Effects and Drug Design

The structural motif of benzimidazole is crucial in medicinal chemistry due to its resemblance to the naturally occurring nucleotides, making it a foundation for drug design. Various benzimidazole derivatives exhibit a broad range of biological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. This versatility highlights the scaffold's importance in the development of new therapeutic compounds (Babbar et al., 2020).

Environmental Impact and Ecotoxicology

Benzophenone-3, a compound structurally related to benzimidazoles and used in sunscreen products, has raised concerns regarding its environmental impact due to its persistence and potential ecotoxicological effects. This underscores the importance of understanding the environmental fate and behavior of benzimidazole derivatives and their analogues, as they may have unintended ecological consequences (Kim & Choi, 2014).

Safety and Hazards

Safety data sheets for “1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol” are available for free at certain online resources . These sheets typically include information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name |

1-(3-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-12-4-3-5-14(8-12)21-10-13(20)9-19-11-18-15-6-1-2-7-16(15)19/h1-8,11,13,20H,9-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGQMBIVMKCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC(=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)

![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)

![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)

![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)

![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)

![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)